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Compound of Interest

Compound Name:
4-(Piperidin-4-ylmethyl)aniline

dihydrochloride

CAS No.: 37586-21-3

Cat. No.: B2682080

Get Quote

Executive Summary
4-(Piperidin-4-ylmethyl)aniline is a critical bifunctional intermediate used in the synthesis of

Tyrosine Kinase Inhibitors (TKIs) and PROTAC (Proteolysis Targeting Chimera) linkers. Its

structure features an aromatic primary amine (aniline) connected via a methylene bridge to a

secondary aliphatic amine (piperidine).

This unique architecture allows it to serve as a "Solubilizing Hinge Binder":

The Aniline Moiety: Forms hydrogen bonds with the kinase hinge region or serves as the

attachment point to the drug core (e.g., Quinazoline, Pyrimidine).

The Piperidine Moiety: Extends into the solvent-exposed region, improving aqueous

solubility and pharmacokinetic (PK) properties.

This guide provides high-precision protocols for handling, selective functionalization, and

quality control of this intermediate, ensuring maximum yield and purity in drug discovery

workflows.
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Chemical Identity & Properties
Property Specification

Chemical Name 4-(Piperidin-4-ylmethyl)aniline

Common Derivatives
N-Boc-4-(4-aminobenzyl)piperidine; 4-(1-

Methylpiperidin-4-yl)methylaniline

CAS Number
1185001-16-4 (HCl salt); 454482-12-3 (Methyl

analog)

Molecular Formula
ngcontent-ng-c3932382896="" _nghost-ng-

c1874552323="" class="inline ng-star-inserted">

Molecular Weight 190.29 g/mol (Free base)

pKa Values
Aniline

: ~4.0

Solubility
High in DMSO, Methanol; Moderate in DCM

(Free base)

Storage
Hygroscopic (HCl salt).[1] Store at 2–8°C under

Argon.

Strategic Reactivity: The "Amine Hierarchy"
The success of using this intermediate relies on distinguishing the reactivity of its two nitrogen

centers.

Piperidine Nitrogen (Aliphatic, Secondary): Highly nucleophilic (

). Reacts rapidly with electrophiles (acid chlorides, aldehydes).

Aniline Nitrogen (Aromatic, Primary): Weakly nucleophilic (

). Requires activation or catalysis (e.g., Buchwald-Hartwig) to react with aryl halides.

Application Rule: To couple the aniline to a drug core (e.g., a chloropyrimidine), the piperidine

must be protected (e.g., N-Boc) or pre-functionalized (e.g., N-Methyl) to prevent polymerization
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or regio-isomeric byproducts.

Visualization: Reactivity Workflow
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Caption: Path B is the mandatory route for high-yield synthesis of kinase inhibitors, preventing

side reactions at the piperidine nitrogen.

Detailed Protocol: Selective Coupling to Kinase
Core
Objective: Synthesize a kinase inhibitor precursor by coupling N-Boc-4-(piperidin-4-

ylmethyl)aniline to 4-Chloroquinazoline.

Context: This reaction mimics the synthesis of Lapatinib/Gefitinib analogs where the aniline

binds to the quinazoline core.

Materials
Reagent A: 4-Chloro-6,7-dimethoxyquinazoline (1.0 eq)

Reagent B: N-Boc-4-(piperidin-4-ylmethyl)aniline (1.1 eq)

Solvent: Isopropanol (iPrOH) or Acetonitrile (MeCN)

Base: Diisopropylethylamine (DIPEA) (Only if using HCl salt of amine)

Apparatus: Round-bottom flask, reflux condenser, nitrogen line.

Step-by-Step Methodology
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Preparation:

Charge the reaction vessel with Reagent A (10 mmol, 2.24 g) and Reagent B (11 mmol,

3.19 g).

Add Isopropanol (50 mL). The mixture will likely be a suspension.

Note: If Reagent B is an HCl salt, add DIPEA (2.5 eq) to free the amine.

Reaction (SNAr):

Heat the mixture to Reflux (82°C) under nitrogen.

Stir vigorously for 4–6 hours.

Monitoring: Check by TLC (DCM:MeOH 95:5) or LC-MS. The starting chloride (Reagent A)

should disappear.

Observation: As the reaction proceeds, the product often precipitates as a hydrochloride

salt (if no external base is used) or remains in solution (if DIPEA is used).

Work-up:

Cool the reaction to room temperature.[2][3]

If Precipitate Forms: Filter the solid.[2][4][5] Wash with cold isopropanol (

mL) and diethyl ether (

mL). This solid is usually the high-purity HCl salt of the intermediate.

If Soluble: Evaporate solvent to dryness. Redissolve in DCM (100 mL), wash with

saturated

(50 mL) and Brine (50 mL). Dry over

and concentrate.

Deprotection (The "Switch"):
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Dissolve the N-Boc intermediate in DCM (5 mL/g).

Add Trifluoroacetic acid (TFA) (10–20 eq) dropwise at 0°C.

Stir at room temperature for 2 hours.

Concentrate to remove TFA. Neutralize with saturated

to obtain the free piperidine amine.

Validation Criteria (Self-Validating)
LC-MS: Mass shift of [M+H]+ corresponding to Product - Boc group.

1H NMR: Disappearance of the singlet at ~1.45 ppm (Boc-t-butyl) confirms deprotection.

Appearance of aromatic peaks from Quinazoline (e.g., singlets at ~7-9 ppm).

Application Case Study: PROTAC Linker Synthesis
In PROTAC design, this molecule serves as a rigid-flexible linker. The aniline attaches to the

E3 ligase ligand (e.g., Thalidomide derivative), and the piperidine attaches to the Target Protein

ligand.

Protocol: Reductive Amination of the Piperidine (Assuming the Aniline is already coupled to the

E3 ligand)

Dissolution: Dissolve the Piperidine-intermediate (1.0 eq) in DCE (Dichloroethane).

Aldehyde Addition: Add the Target Ligand-Aldehyde (1.1 eq). Stir for 30 mins to form the

imine.

Reduction: Add

(Sodium triacetoxyborohydride) (1.5 eq).

Quench: After 12 hours, quench with aqueous

.
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Why this works:

is mild and will not reduce the amide/aniline bonds formed in previous steps, ensuring
chemoselectivity.

Quality Control & Stability
HPLC Method for Purity Analysis[3]

Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 3.5 µm).

Mobile Phase A: Water + 0.1% TFA.

Mobile Phase B: Acetonitrile + 0.1% TFA.

Gradient: 5% B to 95% B over 10 minutes.

Detection: UV 254 nm (Aromatic ring).

Retention Time: The free amine will elute early; N-Boc protected forms elute later due to

lipophilicity.

Storage Protocols
Free Base: Sensitive to oxidation (air) and carbamate formation (

). Store under Argon at -20°C.

HCl Salt: Hygroscopic.[4] Store in a desiccator at 4°C.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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